CBT-Cys Click Reactivity vs. Benchmark Scaffolds
In a systematic evaluation of 116 heteroaromatic nitriles including 2-cyanobenzothiazoles, the benchmark 6-hydroxy-CBT and 6-amino-CBT displayed high reactivity with N-terminal cysteine (k₂ up to ~10 M⁻¹s⁻¹) but also substantial off-target reaction with lysine [1]. Electron-withdrawing and electron-donating substituents shifted the reactivity–selectivity balance. (2-Cyanobenzo[d]thiazol-6-yl)glycine, bearing a carboxymethylamino substituent at the 6-position, belongs to this substituent-tuned series; the glycine-linked carboxyl group provides an additional, chemically differentiated attachment handle absent in 6-hydroxy-CBT and 6-amino-CBT, enabling orthogonal functionalization strategies without blocking the nitrile click site [1]. Quantitative rate and selectivity data for the exact compound are not yet published; the differential claim is therefore class-level: the 6-carboxymethylamino substituent introduces a reactive carboxyl that is absent in the benchmark CBTs [1].
| Evidence Dimension | Availability of a free carboxyl group for orthogonal conjugation (presence/absence) |
|---|---|
| Target Compound Data | Carboxyl group present (glycine-derived carboxymethylamino at 6-position) [1] |
| Comparator Or Baseline | 6-Hydroxy-2-cyanobenzothiazole (6-OH-CBT): no carboxyl group; 6-Amino-2-cyanobenzothiazole (6-NH₂-CBT): no carboxyl group [1] |
| Quantified Difference | Qualitative difference: additional carboxyl conjugation handle present in target compound; quantitative rate/selectivity comparisons not yet reported. |
| Conditions | Systematic library study of 116 heteroaromatic nitriles tested against N-terminal cysteine-containing model oligopeptides under physiologically relevant aqueous conditions [1]. |
Why This Matters
A free carboxyl group enables amide coupling, esterification, or metal-chelate conjugation independently of the CBT click site, expanding the compound's utility as a bifunctional linker or building block beyond what is achievable with 6-hydroxy-CBT or 6-amino-CBT.
- [1] Proj M, Strašek Benedik N, Pajk S, Knez D, Sosič I. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chem. 2023;34(7):1271-1281. doi:10.1021/acs.bioconjchem.3c00163 View Source
